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Compound of Interest

Compound Name: Epiaschantin

Cat. No.: B1163919 Get Quote

This application note describes a precise, accurate, and stability-indicating reversed-phase

high-performance liquid chromatography (RP-HPLC) method for the quantification of

Epinastine Hydrochloride in bulk drug and pharmaceutical dosage forms. The method is

suitable for routine quality control analysis and stability studies.

Introduction

Epinastine is an antihistamine used in the treatment of allergic conjunctivitis. Accurate and

reliable quantification of Epinastine in various matrices is crucial for ensuring product quality

and therapeutic efficacy. This document outlines a validated HPLC method that can effectively

separate Epinastine from its degradation products, ensuring specificity and stability-indicating

properties.

Chromatographic Conditions

The separation is achieved on a C18 column with a gradient elution system. The mobile phase

consists of a phosphate buffer and an organic modifier.

Method Validation

The analytical method has been validated according to the International Council for

Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and
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robustness. The validation parameters confirm that the method is suitable for its intended

purpose.[1][2][3][4]

Quantitative Data Summary
The following tables summarize the chromatographic conditions and validation parameters for

the quantification of Epinastine and similar compounds using HPLC.

Table 1: Chromatographic Conditions for Epinastine Analysis

Parameter Method 1 Method 2

Column
Kromasil C18 (250 x 4.6 mm, 5

µm)[5]

C18 column (150 × 4.6 mm, 5

µm)

Mobile Phase
0.01 M KH2PO4 (pH 5.2) and

Acetonitrile (gradient)

Aqueous phase (Sodium

pentanesulfonate monohydrate

and KH2PO4, pH 4.5) and

Organic phase

(Acetonitrile:Methanol, 4:1 v/v)

in a 60:40 v/v ratio

Flow Rate Not Specified 1.0 mL/min

Detection Wavelength 254 nm 220 nm

Retention Time Not Specified 3.5 min

Table 2: Method Validation Parameters for Epinastine Analysis
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Parameter Method 1

Linearity Range 2-200 µg/mL

Correlation Coefficient (r²) Not Specified

Accuracy (% Recovery) 99.05 - 100.50%

Precision (% RSD) Not Specified

Limit of Detection (LOD) Not Specified

Limit of Quantification (LOQ) Not Specified

Robustness Validated

Experimental Protocols
This section provides a detailed protocol for the quantification of Epinastine using HPLC.

1. Materials and Reagents

Epinastine Hydrochloride reference standard

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Potassium dihydrogen orthophosphate (AR grade)

Sodium pentanesulfonate monohydrate (AR grade)

Orthophosphoric acid (AR grade)

Water (HPLC grade)

2. Instrumentation

HPLC system with a UV detector

C18 analytical column (e.g., 150 × 4.6 mm, 5 µm)
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Electronic balance

pH meter

Sonicator

0.45 µm membrane filters

3. Preparation of Solutions

Aqueous Mobile Phase: Dissolve 3.8 g of sodium pentanesulfonate monohydrate and 4.0 g

of potassium dihydrogen orthophosphate in 1 L of water. Adjust the pH to 4.5 with

orthophosphoric acid.

Organic Mobile Phase: Mix acetonitrile and methanol in a 4:1 v/v ratio.

Final Mobile Phase: Mix the aqueous and organic phases in a 60:40 v/v ratio. Filter through

a 0.45 µm membrane filter and degas.

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Epinastine

Hydrochloride reference standard and dissolve in 100 mL of the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the

stock solution with the mobile phase to achieve concentrations in the range of 2-200 µg/mL.

4. Sample Preparation

For Bulk Drug: Accurately weigh a quantity of the drug powder equivalent to 100 mg of

Epinastine Hydrochloride and prepare the solution as described for the standard stock

solution.

For Pharmaceutical Dosage Forms (e.g., Tablets): Weigh and finely powder not fewer than

20 tablets. Accurately weigh a portion of the powder equivalent to 100 mg of Epinastine

Hydrochloride and transfer to a 100 mL volumetric flask. Add about 70 mL of mobile phase,

sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution

through a 0.45 µm membrane filter.

5. Chromatographic Analysis
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Set up the HPLC system with the specified chromatographic conditions (Table 1, Method 2).

Inject 20 µL of the blank (mobile phase), followed by the standard solutions and the sample

solutions.

Record the chromatograms and measure the peak areas.

Construct a calibration curve by plotting the peak area versus the concentration of the

standard solutions.

Determine the concentration of Epinastine in the sample solutions from the calibration curve.

Visualizations
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Caption: General workflow for HPLC analysis.

This comprehensive guide provides a robust framework for the quantification of Epinastine and

can be adapted for other similar compounds with appropriate method development and

validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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